molecular formula C25H23N3O3S B2721107 N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-44-2

N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B2721107
CAS RN: 901242-44-2
M. Wt: 445.54
InChI Key: WPLPRUGAMFTIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and imidazole) and polar functional groups (acetamide and methoxy) would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, the aromatic rings might participate in electrophilic aromatic substitution reactions, and the sulfanyl group might be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings might affect its solubility, melting point, and boiling point .

Scientific Research Applications

Computational and Pharmacological Evaluation

  • Heterocyclic compounds, including oxadiazole and pyrazole derivatives, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. These compounds exhibit binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), suggesting their utility in drug discovery and design (Faheem, 2018).

Anticonvulsant Activity

  • Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of imidazole-containing compounds in neurological disorder treatments (Aktürk et al., 2002).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the role of such compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Antinociceptive Pharmacology

  • Studies on novel nonpeptidic bradykinin B1 receptor antagonists, including compounds with complex heterocyclic structures, have shown significant antinociceptive actions, indicating their potential application in pain management (Porreca et al., 2006).

Enzyme Inhibition

  • A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives were synthesized and found to be active against acetylcholinesterase, suggesting their utility in enzyme inhibition studies (Rehman et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s difficult to speculate on the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, determining its reactivity, and investigating its potential applications .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-20-12-8-17(9-13-20)23-25(28-24(27-23)18-6-4-3-5-7-18)32-16-22(29)26-19-10-14-21(31-2)15-11-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLPRUGAMFTIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.